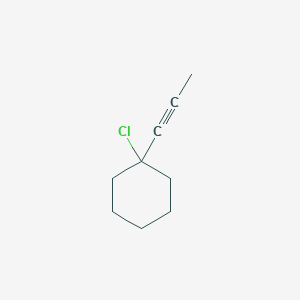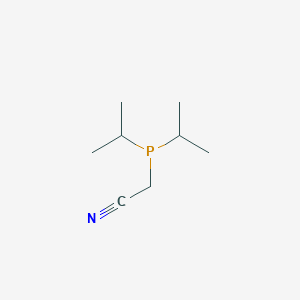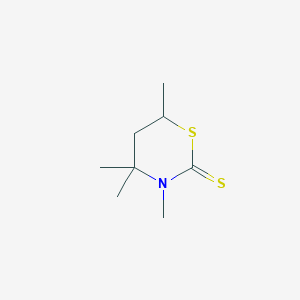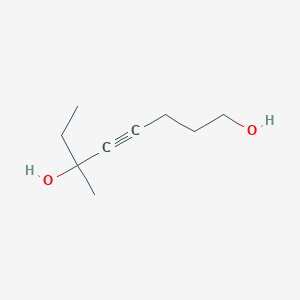
5-Chloro-2-nitrosobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-nitrosobenzoic acid is an organic compound with the molecular formula C₇H₄ClNO₄. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the fifth position and a nitroso group at the second position on the benzene ring. This compound is known for its light yellow to yellow-green crystalline powder appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrosobenzoic acid typically involves the nitration of o-chlorobenzoic acid. The process includes the following steps :
Nitration: o-Chlorobenzoic acid is reacted with concentrated sulfuric acid and nitric acid in a nitration kettle. The reaction is carried out by adding nitric acid dropwise to the mixture, resulting in the formation of a crude product.
Alkali Dissolution: The crude product is dissolved in an alkali solution, typically aqueous potassium hydroxide.
Acid Precipitation: The filtrate from the alkali dissolution is acidified to precipitate the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes, followed by purification steps to ensure high yield and purity. The use of green chemistry approaches, such as one-pot synthesis, is also explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-nitrosobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions can be used to replace the chlorine atom.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 5-Chloro-2-aminobenzoic acid.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-nitrosobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-2-nitrosobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
Uniqueness
5-Chloro-2-nitrosobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both chlorine and nitro groups at specific positions allows for distinct interactions and applications compared to its isomers .
Eigenschaften
CAS-Nummer |
59223-08-4 |
|---|---|
Molekularformel |
C7H4ClNO3 |
Molekulargewicht |
185.56 g/mol |
IUPAC-Name |
5-chloro-2-nitrosobenzoic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-2-6(9-12)5(3-4)7(10)11/h1-3H,(H,10,11) |
InChI-Schlüssel |
NKRLCTRYHUNWKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)








![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)



